LY3154207
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Overview
Description
LY3154207, also known as Mevidalen, is a small-molecule positive allosteric modulator of the dopamine receptor D1. It has been developed by Eli Lilly & Co. for the treatment of Parkinson’s disease dementia and dementia with Lewy bodies. The compound increases the affinity of the D1 receptor for dopamine, thereby amplifying the effect of endogenous dopamine .
Preparation Methods
The synthesis of LY3154207 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions. Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale chemical reactors and purification processes .
Chemical Reactions Analysis
LY3154207 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LY3154207 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dopamine D1 receptor and its modulation.
Biology: Helps in understanding the role of dopamine in various biological processes.
Medicine: Investigated for its potential to improve motor and cognitive symptoms in Parkinson’s disease and dementia with Lewy bodies.
Mechanism of Action
LY3154207 exerts its effects by binding to an allosteric site on the dopamine D1 receptor. This binding increases the receptor’s affinity for dopamine, enhancing the endogenous dopamine response. The molecular targets involved include the dopamine D1 receptor and associated signaling pathways, such as the activation of adenylyl cyclase and the production of cyclic AMP .
Comparison with Similar Compounds
LY3154207 is unique in its ability to selectively modulate the dopamine D1 receptor without the drawbacks associated with traditional D1 agonists. Similar compounds include:
CID2886111: Another positive allosteric modulator of the dopamine D1 receptor.
DETQ: A compound with similar allosteric modulation properties.
SKF81297: A synthetic agonist of the dopamine D1 receptor.
These compounds share some similarities with this compound but differ in their binding sites, efficacy, and side effect profiles .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCSBQBBGNQINS-DOTOQJQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638667-79-4 |
Source
|
Record name | Mevidalen [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638667794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEVIDALEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3702A96F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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